2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
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Description
The compound “2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound . The molecule also includes a piperazine ring and a pyrimidine ring, both of which are substituted with various groups .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several ring structures and substituents. The crystal structure of a similar compound has been determined using X-ray diffraction . This provides valuable information about the arrangement of atoms in the molecule and their spatial orientation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Unfortunately, specific details about these properties are not available in the resources I found .Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and exploration of its potential biological activities. This could involve in-depth studies using techniques such as X-ray crystallography, NMR spectroscopy, and various biological assays .
Properties
IUPAC Name |
2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-2-15-13-18(23-19(21-15)14-7-8-14)24-9-11-25(12-10-24)20-22-16-5-3-4-6-17(16)26-20/h3-6,13-14H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBYHPBURAEFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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